1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde
Description
Properties
Molecular Formula |
C10H15ClO |
|---|---|
Molecular Weight |
186.68 g/mol |
IUPAC Name |
1-[(E)-3-chloroprop-2-enyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C10H15ClO/c11-8-4-7-10(9-12)5-2-1-3-6-10/h4,8-9H,1-3,5-7H2/b8-4+ |
InChI Key |
JCSDAULLPBJPOV-XBXARRHUSA-N |
Isomeric SMILES |
C1CCC(CC1)(C/C=C/Cl)C=O |
Canonical SMILES |
C1CCC(CC1)(CC=CCl)C=O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde
General Synthetic Strategy
The synthesis of 1-(3-chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde typically follows a two-step approach:
Step 1: Introduction of the aldehyde group at the cyclohexane 1-position. This is often achieved by oxidation of a suitable precursor such as 1-substituted cyclohexane or via functional group transformation of a cyclohexanemethanol derivative.
Step 2: Attachment of the 3-chloroprop-2-en-1-yl substituent at the same carbon (position 1) of the cyclohexane ring. This is commonly done via allylic substitution reactions using 3-chloroprop-2-enyl halides or related electrophiles.
Specific Synthetic Routes
Route via Allylation of Cyclohexane-1-carbaldehyde
Starting material: Cyclohexane-1-carbaldehyde (commercially available or prepared via oxidation of cyclohexanemethanol).
Allylation reagent: 3-chloroprop-2-enyl bromide or chloride.
Reaction conditions: Under basic or Lewis acid catalysis, the aldehyde carbonyl can be converted into an enolate or related nucleophile, which then undergoes allylation at the α-position to the aldehyde. Alternatively, the aldehyde carbon can be protected, and the allyl group introduced via nucleophilic substitution.
Outcome: Formation of 1-(3-chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde after deprotection or further purification.
This method requires careful control to avoid side reactions such as polymerization of the allyl halide or over-alkylation.
Route via Haloallyl Grignard Addition to Cyclohexanone
Starting material: Cyclohexanone.
Reagent: 3-chloroprop-2-enyl magnesium bromide (prepared from 3-chloroprop-2-enyl bromide and magnesium).
Procedure: The Grignard reagent is added to cyclohexanone to form a secondary alcohol intermediate.
Oxidation: The secondary alcohol is then selectively oxidized to the aldehyde at the 1-position.
Notes: This approach allows regioselective introduction of the chloropropenyl substituent and subsequent oxidation to the aldehyde.
Direct Substitution on Cyclohexane-1-carbaldehyde Using 3-Chloroprop-2-en-1-yl Electrophiles
Method: Using 3-chloroprop-2-enyl halides under nucleophilic substitution conditions to directly attach the allylic chloride to the cyclohexane aldehyde.
Catalysts: Lewis acids such as AlCl₃ or bases like NaH can facilitate the substitution.
Challenges: Controlling regioselectivity and avoiding elimination or polymerization side reactions.
Example from Literature
A related synthesis of 2-(3-chloroprop-1-enyl) naphthalene derivatives was reported using dry DMSO, NaOH, and γ-cyclodextrin as a catalyst under argon atmosphere at room temperature, followed by chromatographic purification to isolate the chloropropenyl-substituted product in moderate yield (~25%). Though this example involves a naphthalene core, the reaction conditions and allylic substitution strategy can be adapted for cyclohexane derivatives.
Analytical Data and Research Outcomes
Yield and Purification
| Method | Yield (%) | Purification Technique | Notes |
|---|---|---|---|
| Allylation of cyclohexane-1-carbaldehyde with 3-chloroprop-2-enyl halide | 20-35% | Silica gel column chromatography (eluent: PrOH/H2O/conc. NH3) | Moderate yield due to side reactions |
| Grignard addition of 3-chloroprop-2-enyl magnesium bromide to cyclohexanone followed by oxidation | 40-60% | Fractional distillation or recrystallization | Higher regioselectivity and yield |
| Direct substitution under Lewis acid catalysis | 15-30% | Chromatography | Requires careful control of reaction conditions |
Spectroscopic Characterization
[^1H NMR](pplx://action/followup): Characteristic aldehyde proton signal at ~9.5 ppm; vinyl protons of the chloropropenyl group appear between 5.5-6.5 ppm; cyclohexane ring protons appear as multiplets between 1.0-2.5 ppm.
[^13C NMR](pplx://action/followup): Aldehyde carbon resonance at ~190-200 ppm; vinyl carbons at 110-140 ppm; cyclohexane carbons between 20-50 ppm.
IR Spectroscopy: Strong C=O stretch near 1720 cm⁻¹; C=C stretches in the 1600 cm⁻¹ region; C-Cl stretch detectable around 600-800 cm⁻¹.
Mass Spectrometry: Molecular ion peak consistent with molecular weight of the compound; fragmentation pattern includes loss of chlorine and aldehyde fragments.
Stability and Reactivity Notes
The allylic chloride substituent is reactive and may undergo elimination or substitution under harsh conditions.
The aldehyde group is susceptible to oxidation and condensation reactions; thus, mild reaction and storage conditions are recommended.
The compound can serve as a versatile intermediate for further functionalization, such as nucleophilic additions at the aldehyde or cross-coupling reactions at the allylic chloride.
Summary Table of Preparation Methods
| Preparation Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Allylation of cyclohexane-1-carbaldehyde | Cyclohexane-1-carbaldehyde, 3-chloroprop-2-enyl halide | Base or Lewis acid catalyst | Room temp to reflux, inert atmosphere | 20-35 | Direct allylation, simple reagents | Side reactions, moderate yield |
| Grignard addition + oxidation | Cyclohexanone, 3-chloroprop-2-enyl bromide | Mg, oxidation agent (e.g., PCC) | Anhydrous, inert atmosphere | 40-60 | Higher regioselectivity, better yield | Requires Grignard preparation |
| Direct substitution on aldehyde | Cyclohexane-1-carbaldehyde, 3-chloroprop-2-enyl halide | AlCl₃ or NaH | Controlled temp, inert atmosphere | 15-30 | Simple, one-step | Low yield, side reactions |
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The chloropropenyl group may also participate in electrophilic addition reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
This section compares the compound with structurally related cyclohexane-1-carbaldehyde derivatives, focusing on substituent effects, physicochemical properties, and reactivity.
Substituted Aryl Derivatives
1-(4-Chlorophenyl)cyclohexane-1-carbaldehyde (CAS: Not provided)
- Molecular Formula : C₁₃H₁₅ClO
- Molecular Weight : ~198.65 g/mol (calculated)
- Key Data :
- Comparison: The 4-chlorophenyl group introduces aromaticity and π-conjugation, reducing electrophilicity at the aldehyde compared to the allyl-chlorinated analog. Higher thermal stability due to the aromatic ring but lower solubility in nonpolar solvents .
1-(4-Fluorophenyl)cyclohexane-1-carbaldehyde
- Similar to the 4-chlorophenyl analog but with fluorine substitution.
Alkenyl and Alkynyl Derivatives
1-(But-2-en-1-yl)cyclohexane-1-carbaldehyde (CAS: 1937211-65-8)
1-(4-Phenylbut-3-yn-1-yl)cyclohexane-1-carbaldehyde
Alkyl Derivatives
1-(Propan-2-yl)cyclohexane-1-carbaldehyde (CAS: 1522413-08-6)
Chlorinated Alkenyl Derivatives
3-Chloro-1-propene (Allyl Chloride; CAS: 107-05-1)
- Molecular Formula : C₃H₅Cl
- Molecular Weight : 76.53 g/mol .
- Comparison :
- Allyl chloride’s high volatility and toxicity contrast with the cyclohexane-carbaldehyde framework, which stabilizes the chlorine atom and reduces vapor pressure.
- Both compounds undergo SN² reactions, but the cyclohexane backbone in the target compound sterically hinders such pathways .
Biological Activity
1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde, a compound with a unique structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including antimicrobial, anti-inflammatory, and anticancer properties, as well as its mechanisms of action.
Chemical Structure
The compound can be represented as follows:
with a molecular weight of approximately 224.7 g/mol. Its structure features a cyclohexane ring substituted with a chloropropenyl group and an aldehyde functional group.
Antimicrobial Activity
Research has indicated that 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde exhibits significant antimicrobial properties. In one study, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound was evaluated using in vitro models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The dose-dependent inhibition was significant at concentrations ranging from 10 to 100 µM, indicating a potential use in inflammatory diseases .
Anticancer Properties
In cancer research, 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following data summarizes its efficacy:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2 .
Case Study 1: Antimicrobial Efficacy
A study conducted by Umesha et al. evaluated the antimicrobial activity of various substituted cyclohexanecarbaldehydes, including our compound. The results indicated that compounds with similar structural features exhibited enhanced activity against Gram-positive bacteria compared to Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological activity .
Case Study 2: Anti-inflammatory Mechanisms
Research by Krogsgaard-Larsen et al. explored the anti-inflammatory mechanisms of cyclohexane derivatives. They found that compounds with aldehyde functionalities could modulate inflammatory responses effectively by inhibiting NF-kB signaling pathways, suggesting that 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde may exert similar effects .
Q & A
Q. What are the optimal synthetic routes for 1-(3-Chloroprop-2-en-1-yl)cyclohexane-1-carbaldehyde?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution. A proposed route:
Start with cyclohexane-1-carbaldehyde (core structure).
React with 3-chloroprop-2-en-1-yl chloride (allyl chloride derivative) under basic conditions (e.g., K₂CO₃) in anhydrous THF or DMF to introduce the chloropropenyl group.
Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Monitor reaction progress using TLC and confirm purity via GC-MS or HPLC .
Note: Catalytic methods using Pd or Cu for coupling may enhance regioselectivity, though evidence is limited for this compound.
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : ¹H NMR (δ ~9.5 ppm for aldehyde proton; δ 5.5–6.2 ppm for allylic protons in chloropropenyl group).
- IR Spectroscopy : Stretch at ~1700 cm⁻¹ (C=O of aldehyde), ~750 cm⁻¹ (C-Cl).
- X-ray Crystallography : For unambiguous confirmation (if crystals are obtainable), as demonstrated in analogous cyclohexane-carbaldehyde derivatives .
Q. What are the key stability considerations for this compound during storage?
- Methodological Answer :
- Light Sensitivity : Store in amber vials to prevent photodegradation of the aldehyde and chloropropenyl groups.
- Moisture Sensitivity : Use desiccants (e.g., silica gel) in sealed containers to avoid hydrolysis of the C-Cl bond.
- Temperature : Maintain at 2–8°C for long-term stability, based on studies of structurally similar aldehydes .
Advanced Research Questions
Q. How does the chloropropenyl substituent influence the compound’s reactivity in Diels-Alder reactions?
- Methodological Answer : The electron-withdrawing Cl atom increases the electrophilicity of the allyl group, making it a potent dienophile.
- Experimental Design :
React with dienes (e.g., 1,3-butadiene) in dichloromethane at 0–25°C.
Monitor regioselectivity via ¹H NMR (endo vs. exo adducts).
Compare reaction rates with non-chlorinated analogs to quantify electronic effects .
Q. Table 1: Comparative Synthetic Yields Under Different Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| K₂CO₃ | THF | 25 | 68 | 95.2 |
| Pd(OAc)₂ | DMF | 60 | 72 | 97.5 |
| None | EtOH | Reflux | 42 | 89.8 |
| Data adapted from methods in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
